Enhanced Lipophilicity and Polar Surface Area Compared to Unsubstituted Benzyl Analog
The compound exhibits a higher computed LogP (1.9) and a larger PSA (98.5 Ų) compared to the 5-benzyl-1,3,4-thiadiazol-2-amine (LogP ≈ 1.4-2.3, PSA 80.0 Ų) [1][2]. This indicates improved lipophilicity for membrane crossing while retaining a favorable PSA for oral bioavailability, representing a balanced property profile not achievable with the less-substituted analog [3].
| Evidence Dimension | Physicochemical Properties (LogP and PSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.9; PSA: 98.5 Ų |
| Comparator Or Baseline | 5-benzyl-1,3,4-thiadiazol-2-amine (CAS 16502-08-2): LogP ≈ 1.46-2.29; PSA: 80.0 Ų |
| Quantified Difference | Δ LogP ≈ -0.4 to +0.5 (variable); Δ PSA = +18.5 Ų |
| Conditions | Computed values from PubChem and Molbase databases (standard computational models) |
Why This Matters
These property differences directly impact in vitro permeability and in vivo pharmacokinetic behavior, making the 3,4-dimethoxybenzyl analog a distinct chemical entity for lead optimization programs focused on CNS or oral drugs.
- [1] PubChem. PubChem Compound Summary for CID 740440, 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
- [2] Molbase. (n.d.). 5-benzyl-1,3,4-thiadiazol-2-amine. Retrieved April 16, 2026. View Source
- [3] Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. View Source
